(3-Methylthiophen-2-YL)methanesulfonyl chloride
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Overview
Description
(3-Methylthiophen-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClO₂S₂ and a molecular weight of 210.70 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-YL)methanesulfonyl chloride typically involves the chlorination of (3-Methylthiophen-2-YL)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:
(3-Methylthiophen-2-YL)methanesulfonic acid+SOCl2→(3-Methylthiophen-2-YL)methanesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations depending on the substituents attached to the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the nature of the substituents on the thiophene ring.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(3-Methylthiophen-2-YL)methanesulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbon-sulfur bond.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylthiophen-3-YL)methanesulfonyl chloride
- (4-Methylthiophen-2-YL)methanesulfonyl chloride
- (3-Methylthiophen-2-YL)ethanesulfonyl chloride
Uniqueness
(3-Methylthiophen-2-YL)methanesulfonyl chloride is unique due to the position of the methyl group on the thiophene ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to differences in the physical and chemical properties of the compound, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C6H7ClO2S2 |
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Molecular Weight |
210.7 g/mol |
IUPAC Name |
(3-methylthiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3 |
InChI Key |
ZVQNZZRYTNVQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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